molecular formula C42H32N2O5 B2415796 N-(2-benzoyl-4-methylphenyl)-4-{4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy}benzamide CAS No. 392251-32-0

N-(2-benzoyl-4-methylphenyl)-4-{4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy}benzamide

Cat. No.: B2415796
CAS No.: 392251-32-0
M. Wt: 644.727
InChI Key: VBQCJEACYPMIGV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-{4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy}benzamide is a sophisticated synthetic organic compound designed for advanced research applications. Its molecular structure, featuring multiple aromatic rings connected by amide and ether linkages, along with benzophenone-like motifs, makes it a compound of significant interest in materials science and medicinal chemistry. The benzophenone moiety is a well-known pharmacophore in medicinal chemistry, often investigated for its ability to interact with biological targets. Researchers can explore this compound as a key intermediate in the synthesis of complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are relevant in pharmaceutical development . Furthermore, the extended conjugated system suggests potential for development in polymer chemistry and as a core building block for functional materials. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32N2O5/c1-27-13-23-37(35(25-27)39(45)29-9-5-3-6-10-29)43-41(47)31-15-19-33(20-16-31)49-34-21-17-32(18-22-34)42(48)44-38-24-14-28(2)26-36(38)40(46)30-11-7-4-8-12-30/h3-26H,1-2H3,(H,43,47)(H,44,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQCJEACYPMIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-{4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C30H28N2O4\text{C}_{30}\text{H}_{28}\text{N}_{2}\text{O}_{4}

This indicates a significant molecular complexity, which may contribute to its biological activities.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes . For instance, it has been suggested that similar benzamide derivatives exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles associated with cancer cell proliferation and survival .

2. Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may possess antitumor properties . Research indicates that benzamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle. In vitro studies have shown that certain benzamide compounds can significantly inhibit the growth of tumor cell lines, such as HepG2 (a liver cancer cell line), with IC50 values indicating potent activity .

Case Study 1: HDAC Inhibition

A study focusing on structurally related compounds revealed that certain benzamide derivatives exhibited selective HDAC inhibition. For example, a derivative with a similar backbone demonstrated an IC50 value of 95.48 nM against HDAC3, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antiproliferative Effects

In another investigation, a series of benzamide derivatives were tested for their antiproliferative effects against various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly, with some derivatives achieving IC50 values lower than those of established chemotherapeutics .

Biological Activity Summary Table

Activity Mechanism IC50 Values Cell Lines Tested
HDAC InhibitionSelective inhibition of HDAC enzymes95.48 nM (HDAC3)HepG2
Antiproliferative EffectsInduction of apoptosisVaries (specific derivatives)Multiple cancer cell lines

Q & A

Basic: What coupling reagents and reaction conditions are optimal for synthesizing this compound?

The synthesis of benzamide derivatives typically employs carbodiimide-based coupling reagents. For example, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective for forming amide bonds between carboxylic acids and amines, as demonstrated in analogous compounds . Key conditions include:

  • Solvent : Dry dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature : Room temperature (25°C) to 60°C, depending on reagent stability.
  • Workup : Removal of dicyclohexylurea byproducts via filtration.
    Validate purity using thin-layer chromatography (TLC) and elemental analysis .

Basic: Which spectroscopic methods are recommended to confirm the structure and purity of this compound?

  • IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
  • ¹H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and amide protons (δ 8.0–10.0 ppm).
  • Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced: How do solvent polarity and pH influence the fluorescence properties of this benzamide derivative?

Fluorescence intensity is highly sensitive to environmental factors:

  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance fluorescence due to reduced quenching effects. Nonpolar solvents may stabilize excited states .
  • pH : Maximum fluorescence intensity is observed at pH 5 , likely due to protonation/deprotonation equilibria affecting the electronic environment of the benzamide core. Use buffered solutions (e.g., acetate buffer) for pH control .
  • Temperature : Maintain at 25°C to avoid thermal quenching .

Advanced: What methodological approaches resolve crystallographic disorder in single-crystal structure determination using SHELX?

  • Disorder Modeling : Use SHELXL to split atoms into multiple positions with refined occupancy factors. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
  • Twinned Data : For twinned crystals, apply HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen-bonding patterns using CrystalExplorer .

Advanced: How can binding constants between this compound and biological targets be accurately determined using spectrofluorometric titration?

  • Titration Protocol : Incrementally add aliquots of the target biomolecule (e.g., protein/DNA) to a solution of the compound. Monitor fluorescence quenching/enhancement at λexem = 340/380 nm .
  • Data Fitting : Use the Benesi-Hildebrand equation or nonlinear regression (e.g., GraphPad Prism) to calculate binding constants (Kb). Validate with Job’s plot to confirm stoichiometry .

Advanced: What strategies mitigate discrepancies in synthetic yields when scaling up the reaction?

  • Reagent Purity : Source high-purity O-benzyl hydroxylamine (>98%) to avoid side reactions .
  • Mixing Efficiency : Use mechanical stirring (≥500 rpm) for large-scale reactions to ensure homogeneity.
  • Temperature Control : Optimize exothermic steps with a cooling bath (e.g., 0–5°C for acid chloride additions) .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity in further derivatization?

  • Electron-Withdrawing Groups (EWGs) : Substituents like benzoyl (C=O) increase electrophilicity at the amide carbonyl, enhancing nucleophilic attack (e.g., hydrolysis or aminolysis). Monitor via Hammett σ constants .
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may hinder access to reactive sites. Use DFT calculations (e.g., Gaussian 09) to predict steric/electronic barriers .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability predictions?

  • Graph Set Analysis : Use PLATON or Mercury to classify hydrogen bonds (e.g., D, S motifs). Strong intermolecular H-bonds (e.g., N-H···O=C) correlate with low solubility in nonpolar solvents .
  • Hirshfeld Surface Analysis : Map close contacts to identify dominant interactions (e.g., π-π stacking vs. H-bonding) influencing crystal packing .

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